molecular formula C10H11N3O2 B164836 Ethyl 8-Aminoimidazo[1,2-a]pyridine-2-carboxylate CAS No. 129912-07-8

Ethyl 8-Aminoimidazo[1,2-a]pyridine-2-carboxylate

Cat. No.: B164836
CAS No.: 129912-07-8
M. Wt: 205.21 g/mol
InChI Key: OAIHCAUGAHMHOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 8-Aminoimidazo[1,2-a]pyridine-2-carboxylate (CAS 129912-07-8) is a chemical building block of significant interest in medicinal and organic chemistry. This compound features the imidazo[1,2-a]pyridine scaffold, a privileged structure known to confer a wide range of pharmacological activities. The molecular formula is C 10 H 11 N 3 O 2 and it has a molecular weight of 205.21 g/mol . As a versatile synthetic intermediate, its primary research value lies in its application for the synthesis of more complex, biologically active molecules. Derivatives containing the imidazo[1,2-a]pyridine ring system have been extensively studied and shown to possess a broad spectrum of useful pharmacological properties, including antibacterial, anti-inflammatory, antiviral, and anticonvulsant activities . Several drug formulations based on this scaffold, such as the hypnotic zolpidem and the antiulcer agent zolimidine, are already on the market, underscoring the therapeutic relevance of this chemical class . The presence of both an amino and an ester functional group on the core structure makes this compound a versatile precursor for further chemical modifications, including cyclization and functional group interconversions, enabling researchers to explore novel chemical space in drug discovery programs. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

ethyl 8-aminoimidazo[1,2-a]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c1-2-15-10(14)8-6-13-5-3-4-7(11)9(13)12-8/h3-6H,2,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAIHCAUGAHMHOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C=CC=C(C2=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Ester Hydrolysis

Isopropyl 8-nitroimidazo[1,2-a]pyridine-2-carboxylate is treated with 2N NaOH in ethanol at 80°C, yielding the carboxylic acid (85% yield).

Step 2: Hydrogenation

The nitro group at position 8 is reduced using H₂ and 10% Pd/C in ethyl acetate/methanol, affording the 8-amino derivative (92% yield).

Step 3: Esterification

The carboxylic acid is refluxed with ethanol and H₂SO₄ to reintroduce the ethyl ester, achieving 89% yield.

Key Advantage: This modular approach allows independent optimization of each functional group.

Comparative Analysis of Synthetic Routes

MethodCatalystSolventYield (%)Atom Economy (%)
Pd-CatalyzedPd(PPh₃)₄Ethanol/H₂O9268.2
DBU-MediatedDBUAqueous Ethanol8573.4
Multi-StepPd/C, H₂SO₄Ethanol/EtOAc8965.8

The DBU method excels in sustainability, while palladium-based routes offer higher yields for complex intermediates.

Challenges in Regioselectivity and Functional Group Compatibility

Introducing the 8-amino group necessitates careful protection-deprotection strategies. Nitration at position 8 competes with positional isomers, but directed ortho-metalation using LDA (lithium diisopropylamide) ensures >90% regioselectivity. Additionally, the ethyl ester’s stability under basic conditions is critical; employing cesium carbonate instead of stronger bases prevents saponification during amidation .

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-Aminoimidazo[1,2-a]pyridine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazo[1,2-a]pyridine-2-carboxylic acid derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

Chemical Synthesis and Applications

Building Block in Organic Synthesis
EAPC serves as a versatile building block in the synthesis of complex organic molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in drug discovery and materials science. The compound can undergo several chemical reactions, including oxidation, reduction, and nucleophilic substitution, which can be exploited to create diverse derivatives.

Reaction Type Common Reagents Conditions Major Products
OxidationKMnO4, H2O2AcidicImidazo[1,2-a]pyridine-2-carboxylic acid derivatives
ReductionNaBH4MethanolVarious amine derivatives
SubstitutionAmines, thiolsBasic conditionsSubstituted EAPC derivatives

EAPC has been extensively studied for its biological activities, particularly its antimicrobial, antiviral, and anticancer properties.

Antimicrobial Properties

Research indicates that EAPC exhibits significant activity against various bacterial strains, including multidrug-resistant organisms. The mechanism involves interference with bacterial protein synthesis and cell wall integrity.

  • Case Study : A study reported that EAPC derivatives had minimum inhibitory concentration (MIC) values ranging from 0.5 to 2 μg/mL against Gram-positive and Gram-negative bacteria.

Antiviral Activity

EAPC has shown potential as an antiviral agent. Studies suggest it may inhibit viral replication through mechanisms similar to established antiviral drugs.

  • Research Findings : EAPC demonstrated effectiveness against several viral strains in vitro, indicating its potential for treating emerging viral infections.

Anticancer Activity

EAPC has been evaluated against various cancer cell lines, demonstrating cytotoxic effects. Notably, it has shown significant inhibition of cell proliferation in human cancer cell lines such as MCF-7 (breast cancer) and NCI-H460 (lung cancer).

  • Case Study : In vitro studies indicated IC50 values of 15 µM for MCF-7 cells and 25 µM for NCI-H460 cells, suggesting potent anticancer activity.

Industrial Applications

In addition to its pharmaceutical applications, EAPC is utilized in the development of new materials and chemical processes. Its unique properties make it suitable for applications in catalysis and materials science.

Mechanism of Action

The mechanism of action of Ethyl 8-Aminoimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or modulator of enzymes and receptors, affecting various biological processes. The exact pathways depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 8-Aminoimidazo[1,2-a]pyridine-2-carboxylate stands out due to its unique combination of an ethyl ester and amino group, which enhances its reactivity and potential for derivatization. This makes it a valuable compound in drug discovery and development .

Biological Activity

Ethyl 8-aminoimidazo[1,2-a]pyridine-2-carboxylate (EAPC) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of this compound

EAPC is part of the imidazo[1,2-a]pyridine family, which has been extensively studied for its pharmacological properties. This compound features an amino group at the 8-position and an ethyl ester at the 2-position, contributing to its unique reactivity and potential therapeutic applications.

Antimicrobial Properties

EAPC has been investigated for its antimicrobial properties. Research indicates that it exhibits activity against various bacterial strains, including those resistant to multiple drugs. The compound's mechanism involves interference with bacterial protein synthesis and cell wall integrity, making it a candidate for further development as an antimicrobial agent .

Antiviral Activity

In addition to antibacterial effects, EAPC has shown antiviral potential. Studies have suggested that it may inhibit viral replication through mechanisms similar to those observed in established antiviral agents. This property is particularly relevant in the context of emerging viral infections where resistance to current therapies is a concern .

Anticancer Activity

EAPC's role in cancer therapy is also noteworthy. It has been evaluated against various cancer cell lines, demonstrating cytotoxic effects. For instance, derivatives of EAPC have shown significant inhibition of cell proliferation in human cancer cell lines such as MCF-7 (breast cancer) and NCI-H460 (lung cancer) with IC50 values indicating potent activity . The compound's ability to induce apoptosis in cancer cells suggests its potential as a therapeutic agent in oncology.

The biological activity of EAPC can be attributed to several mechanisms:

  • Inhibition of Key Enzymes : EAPC has been shown to inhibit enzymes involved in critical cellular processes, including kinases that are often overexpressed in cancer cells.
  • Receptor Modulation : Research has indicated that EAPC can interact with adenosine receptors, specifically A2A receptors, which are implicated in neurodegenerative diseases and cancer. This interaction may enhance its therapeutic efficacy by modulating signaling pathways associated with cell growth and survival .
  • Structural Modifications : The presence of the amino group enhances the compound's affinity for biological targets while maintaining low cytotoxicity towards normal cells, making it a promising candidate for drug development .

Case Studies and Research Findings

Several studies have evaluated the biological activity of EAPC and its derivatives:

  • Antimicrobial Evaluation : A study reported that EAPC derivatives exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 0.5 to 2 μg/mL depending on the bacterial strain tested.
  • Anticancer Activity : In vitro studies demonstrated that EAPC reduced cell viability in MCF-7 and NCI-H460 cells with IC50 values of 15 µM and 25 µM respectively. These results suggest that EAPC could be developed into a novel anticancer agent targeting specific pathways involved in tumor growth .
  • Neuroprotective Effects : Research has indicated that EAPC may possess neuroprotective properties through its modulation of A2A receptors, which could be beneficial in treating conditions like Parkinson's and Alzheimer's diseases .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityIC50 Values
This compoundStructureAntimicrobial, Antiviral, AnticancerMCF-7: 15 µM; NCI-H460: 25 µM
2-Ethyl-6-chloro imidazo[1,2-a]pyridineStructureAntitubercularMIC ≤ 0.006 μM
Imidazo[1,2-a]pyridine derivativesStructureAnticancerVarious IC50 values

Future Directions

The promising biological activities of EAPC warrant further investigation into its pharmacokinetics and toxicity profiles. Future research should focus on:

  • In Vivo Studies : To confirm efficacy and safety in animal models.
  • Mechanistic Studies : To elucidate detailed pathways through which EAPC exerts its effects.
  • Structural Optimization : To develop more potent derivatives with improved bioavailability.

Q & A

Q. What are the common synthetic routes for Ethyl 8-Aminoimidazo[1,2-a]pyridine-2-carboxylate?

The compound is typically synthesized via a multi-step approach. A key method involves the condensation of 2-aminonicotinic acid with chloroacetaldehyde in ethanol, followed by an acid-amine coupling reaction using HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) as a coupling agent and DIPEA (N,N-Diisopropylethylamine) as a base. This yields derivatives with excellent purity (93–97%) and is validated by FT-IR, ¹H NMR, and mass spectrometry .

Q. How is the structural characterization of this compound performed?

Structural elucidation relies on spectroscopic techniques:

  • ¹H NMR : Identifies proton environments, such as the ethyl ester group (δ ~1.3 ppm for CH₃, δ ~4.3 ppm for CH₂).
  • FT-IR : Confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the ester).
  • Mass spectrometry : Validates molecular weight via [M+H]⁺ or [M+Na]⁺ peaks .

Q. What are the primary biological applications of this compound in medicinal chemistry?

Imidazo[1,2-a]pyridine derivatives serve as scaffolds for bioactive agents, including cyclin-dependent kinase (CDK) inhibitors, anticonvulsants, and antiviral drugs. Ethyl 8-amino derivatives are particularly valued for their role in structure-activity relationship (SAR) studies to optimize pharmacokinetic properties .

Advanced Research Questions

Q. How can coupling reactions at the 8-amino position be optimized for introducing diverse substituents?

Efficiency depends on:

  • Catalyst selection : HATU outperforms other coupling agents due to its high reactivity and reduced side reactions.
  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates.
  • Temperature control : Room temperature to mild heating (40–60°C) balances yield and decomposition risks. For example, hydrazide derivatives are synthesized via reflux with hydrazine hydrate, achieving >90% yield .

Q. What computational methods are used to predict the electronic and pharmacokinetic properties of this compound?

Density Functional Theory (DFT) calculations analyze:

  • Frontier molecular orbitals (HOMO/LUMO) : Predict reactivity and charge transfer.
  • Non-linear optical (NLO) properties : Assess potential for material science applications.
  • ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) : Tools like SwissADME evaluate drug-likeness and bioavailability .

Q. How does crystallography aid in understanding the solid-state behavior of this compound?

Single-crystal X-ray diffraction (SCXRD) with SHELXL software refines molecular geometry, hydrogen bonding, and packing motifs. For example, studies on brominated analogs reveal planar imidazo[1,2-a]pyridine cores and intermolecular N–H···O interactions stabilizing the crystal lattice .

Q. What strategies mitigate challenges in regioselective functionalization of the imidazo[1,2-a]pyridine core?

  • Directing groups : The 8-amino group acts as a directing site for electrophilic substitution.
  • Halogenation : Bromine at C6 (e.g., Ethyl 8-amino-6-bromo derivatives) enables cross-coupling reactions (Suzuki, Buchwald-Hartwig) for late-stage diversification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.